molecular formula C16H15N3O2S3 B285425 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B285425
M. Wt: 377.5 g/mol
InChI Key: MEDCWZMCXFJAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as MTASA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of thiazole-based compounds, which have shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. In addition, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies can be done to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process involving the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 2-mercapto-4-methylthiazole. The resulting intermediate is then reacted with 2-bromoacetamide to obtain the final product. The purity and yield of the product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has shown potential in various scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been tested for its activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease.

properties

Molecular Formula

C16H15N3O2S3

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O2S3/c1-10-7-23-16(17-10)24-9-14(20)19-15-18-13(8-22-15)11-3-5-12(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,19,20)

InChI Key

MEDCWZMCXFJAHF-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.